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molecular formula C6H16ClNO2 B1217662 (2,3-Dihydroxypropyl)trimethylammonium chloride CAS No. 34004-36-9

(2,3-Dihydroxypropyl)trimethylammonium chloride

Cat. No. B1217662
M. Wt: 169.65 g/mol
InChI Key: YSRQRFIVCMIJJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328279B2

Procedure details

To 251 mL of 3-chloro-1,2-dihydroxypropane is added to a round bottom flask equipped with a stir bar, thermometer, and condenser. 837 mL of 25% aqueous trimethylamine is added to the reactor while stirring. The solution is allowed to stir for 16 hours at 15° C. The solution is sparged with nitrogen for six days during which time the pH decreases from about 11 to about 6. The solution is placed under reduced pressure of approximately 25 inches Hg for 24 hours at 65° C. The solution is then placed under reduced pressure of 30 inches of Hg for eight hours at 65° C. 200 mL of isopropanol is added to the solution and the product crystallizes. The product is filtered and placed in a nitrogen dry box for 24 hours and then in a vacuum oven at about 60° C. and at reduced pressure of 26 inches of Hg with a nitrogen sweep for 36 hours. The product is placed in a nitrogen dry box for 24 hours. The product is analyzed for trimethylamine via GC headspace analysis and 3.2 ppm trimethylamine is found. Analysis by HPLC showed 100.0% purity of the 2,3-dihydroxyropyltrimethylammonium chloride. The isolated product has the following structure:
Quantity
251 mL
Type
reactant
Reaction Step One
Quantity
837 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[CH3:7][N:8]([CH3:10])[CH3:9]>>[Cl-:1].[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][N+:8]([CH3:10])([CH3:9])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
251 mL
Type
reactant
Smiles
ClCC(CO)O
Step Two
Name
Quantity
837 mL
Type
reactant
Smiles
CN(C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
STIRRING
Type
STIRRING
Details
to stir for 16 hours at 15° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solution is sparged with nitrogen for six days during which time the pH
Duration
6 d
WAIT
Type
WAIT
Details
The solution is then placed under reduced pressure of 30 inches of Hg for eight hours at 65° C
Duration
8 h
ADDITION
Type
ADDITION
Details
200 mL of isopropanol is added to the solution
CUSTOM
Type
CUSTOM
Details
the product crystallizes
FILTRATION
Type
FILTRATION
Details
The product is filtered
CUSTOM
Type
CUSTOM
Details
dry box for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
in a vacuum oven at about 60° C. and at reduced pressure of 26 inches of Hg with a nitrogen sweep for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
dry box for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
[Cl-].OC(C[N+](C)(C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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